EINECS 238-901-8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

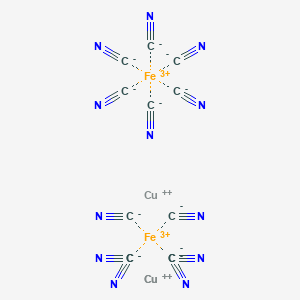

EINECS 238-901-8, also known as cupric ferricyanide, is a coordination compound with the molecular formula C12Cu3Fe2N12. It is composed of three copper ions, two iron ions in the +3 oxidation state, and twelve cyanide ligands. This compound is known for its unique structural and electronic properties, making it of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

EINECS 238-901-8 can be synthesized through the reaction of copper(II) salts with potassium ferricyanide in an aqueous solution. The reaction typically proceeds as follows:

3Cu2++2[Fe(CN)6]3−→Cu3[Fe(CN)6]2

The reaction is carried out under controlled conditions, including maintaining a specific pH and temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of tricopper;iron(3+);dodecacyanide involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful control of reactant concentrations, temperature, and pH to maximize yield and purity. The product is then purified through filtration and recrystallization techniques.

化学反应分析

Types of Reactions

EINECS 238-901-8 undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of iron in the +3 oxidation state.

Substitution Reactions: Cyanide ligands can be substituted by other ligands under specific conditions.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

Substitution: Ligand exchange can be facilitated by using ligands such as ammonia or phosphines in an appropriate solvent.

Major Products Formed

Redox Reactions: The products depend on the specific redox conditions but may include reduced or oxidized forms of the metal centers.

Substitution Reactions: The products are coordination compounds with different ligands replacing the cyanide groups.

科学研究应用

EINECS 238-901-8 has several applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.

Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.

作用机制

The mechanism of action of tricopper;iron(3+);dodecacyanide involves its ability to interact with various molecular targets through its metal centers and cyanide ligands. The compound can participate in electron transfer processes, influencing redox reactions and potentially affecting biological pathways. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.

相似化合物的比较

Similar Compounds

Copper(II) Ferricyanide: Similar in composition but with different stoichiometry.

Iron(III) Cyanide Complexes: Other iron-cyanide complexes with varying metal-to-ligand ratios.

Uniqueness

EINECS 238-901-8 is unique due to its specific combination of copper and iron centers, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in catalysis, materials science, and potentially in biomedical research.

生物活性

EINECS 238-901-8 refers to a specific chemical compound that has been the subject of various studies due to its biological activity and potential environmental impact. This article aims to provide a comprehensive overview of the biological effects associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is classified under the European Inventory of Existing Commercial Chemical Substances (EINECS). The compound is noted for its toxicity and potential hazards to both human health and the environment. It is crucial to understand its biological activity, particularly in relation to its toxicological effects and mechanisms of action.

Toxicological Profile

The toxicological profile of this compound highlights several key areas:

- Acute Toxicity : The compound is classified as toxic if swallowed or inhaled, indicating a significant risk for acute exposure scenarios.

- Environmental Toxicity : It poses a substantial threat to aquatic life, being classified as very toxic with long-lasting effects on ecosystems.

Table 1: Summary of Toxicological Data for this compound

| Toxicity Type | Classification | Remarks |

|---|---|---|

| Acute Oral Toxicity | Toxic | Risk upon ingestion |

| Acute Inhalation Toxicity | Toxic | Risk upon inhalation |

| Aquatic Toxicity | Very Toxic | Long-lasting effects on aquatic ecosystems |

The biological activity of this compound can be attributed to its interaction with various biological pathways. Research indicates that compounds within this category often act as endocrine disruptors, affecting hormonal balance and leading to reproductive and developmental issues in exposed organisms.

Case Study: Endocrine Disruption

A significant body of research has focused on the endocrine-disrupting properties of similar compounds, particularly phthalates. A case study demonstrated that exposure to these compounds resulted in altered testosterone levels and reproductive tract development in animal models. This disruption is primarily mediated through the activation or inhibition of specific nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).

Research Findings

Recent studies have utilized advanced methodologies such as in vitro assays and computational modeling to assess the bioactivity of this compound. These methods have provided insights into its potential effects at various biological levels.

Key Research Findings:

- In Vitro Studies : Laboratory studies have shown that this compound can inhibit key enzymes involved in steroidogenesis, leading to reduced hormone synthesis.

- In Vivo Studies : Animal studies have indicated that chronic exposure may lead to liver hypertrophy and other organ-specific toxicities.

- Ecotoxicological Assessments : Evaluations of aquatic organisms exposed to this compound revealed significant mortality rates and reproductive failure, underscoring its environmental impact.

属性

IUPAC Name |

tricopper;iron(3+);dodecacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CN.3Cu.2Fe/c12*1-2;;;;;/q12*-1;3*+2;2*+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWDUHXOZPJMNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3].[Fe+3].[Cu+2].[Cu+2].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cu3Fe2N12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14840-55-2 |

Source

|

| Record name | Tricopper(2+) bis(hexakis(cyano-C)ferrate(3-)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014840552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricopper(2+) bis[hexakis(cyano-C)ferrate(3-)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。